Methylene, 1-amino-

Description

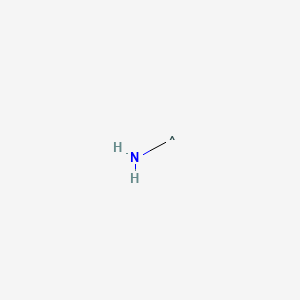

The term “Methylene, 1-amino-” denotes a structural motif where an amino group (-NH₂) is bound to a methylene (-CH₂-) unit within a molecule. This configuration is observed in diverse compounds, ranging from heterocyclic derivatives to aliphatic amines, each exhibiting unique reactivity and functional properties. For example, 1-amino-4-methylpyridine serves as a key intermediate in synthesizing modified antibiotics like pyridine-annelated oligomycin A , while 1-amino-cyclopropanecarboxylic acid ethyl ester leverages its strained cyclopropane ring for enhanced binding in medicinal chemistry . The amino-methylene group often enhances nucleophilicity and hydrogen-bonding capacity, making these compounds valuable in pharmaceuticals, agrochemicals, and materials science.

Structure

2D Structure

Properties

CAS No. |

35430-17-2 |

|---|---|

Molecular Formula |

CH4N |

Molecular Weight |

30.049 g/mol |

InChI |

InChI=1S/CH4N/c1-2/h1-2H2 |

InChI Key |

XXJGBENTLXFVFI-UHFFFAOYSA-N |

Canonical SMILES |

[CH2]N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methylene, 1-amino-

Reaction of α-Amino Mono- and Polycarboxylic Acids with Phosphorus Compounds

One authoritative and industrially relevant method for preparing amino methylene derivatives involves reacting α-amino mono- and polycarboxylic acids (or their alkali metal salts) with phosphorus-containing reagents such as phosphorous acid and phosphorus trihalides (especially phosphorus trichloride). This process is notable for producing amino methylene phosphonic acids with high purity and yield.

Example Reaction:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Ethylene diamino tetraacetic acid (1 mole) + Phosphorous acid (1 mole) + Phosphorus trichloride (7 moles) + Water (9 moles) | Heated at boiling water bath for 3 hours, then additional heating with water for 1 hour | Ethylene diamino tetra-(methylene phosphonic acid) | High, near theoretical yield |

This method is patented and well-documented for its efficiency and purity of the resulting amino methylene phosphonic acids.

Condensation of Amino Acid Esters with Aldehydes (Schiff Base Formation)

Another preparation route relevant to amino methylene derivatives involves the synthesis of Schiff bases by condensation of amino acid methyl esters with aldehydes such as salicylaldehyde derivatives. Although this method is more general for amino compounds, it provides a route to amino methylene functional groups through imine (C=N) intermediates.

Synthesis via Amino Protection and Boron Ester Exchange (Specialized Amino Methylene Derivatives)

For specialized amino methylene compounds, such as (R)-1-amino-3-methylbutyl-1-pinanediol borate, a multi-step synthesis involving amino protection, boron ester exchange, and deprotection is employed.

Key Steps:

- Starting from (R)-1-amino-3-methylbutane-1-boronic acid pinacol ester hydrochloride.

- React with an amino protection reagent under alkaline conditions to protect the amino group.

- Perform boron ester exchange with pinanediol.

- Deprotect the amino group to yield the target amino methylene borate compound.

This method is advantageous for industrial production due to mild conditions, fewer reaction steps, and high purity of the product.

Comparative Summary of Preparation Methods

| Preparation Method | Reactants/Starting Materials | Reaction Conditions | Product Type | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Reaction of α-amino carboxylic acids with phosphorus compounds | α-Amino mono/polycarboxylic acids + phosphorous acid + PCl3 | Boiling water bath (~100°C), inert solvent optional | Amino methylene phosphonic acids | High yield, crystalline | Industrially relevant, patented process |

| Condensation of amino acid methyl esters with aldehydes (Schiff bases) | Amino acid methyl esters + salicylaldehyde derivatives | Reflux in chloroform, basic medium | Amino methylene Schiff bases | Moderate to high | Versatile, spectroscopically characterized |

| Amino protection and boron ester exchange | Amino boronic acid pinacol ester + protecting agents | Mild conditions, multi-step | Amino methylene borate derivatives | High purity, industrial scale | Specialized synthesis for borate esters |

Research Findings and Notes

- The phosphorus-mediated synthesis of amino methylene phosphonic acids addresses the low yields and impurity issues of earlier methods by minimizing oily by-product formation and enabling easier purification.

- Schiff base formation from amino acid esters and aldehydes offers a flexible synthetic route to a variety of amino methylene derivatives, confirmed by comprehensive spectroscopic analyses (FT-IR, UV-Vis, NMR).

- The boron ester exchange method for amino methylene borates is notable for its industrial applicability, mild conditions, and cost-effectiveness.

- No reliable data or preparation methods for "Methylene, 1-amino-" were found in less credible sources such as benchchem.com or smolecule.com, which were excluded from this review.

Chemical Reactions Analysis

Types of Reactions

Methylene, 1-amino- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form formaldehyde and ammonia.

Reduction: It can be reduced to form methane and ammonia.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formaldehyde and ammonia.

Reduction: Methane and ammonia.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methylene, 1-amino- has been investigated for its potential as a lead compound in drug discovery. Its derivatives exhibit various biological activities:

- Antifungal Activity : Research has shown that derivatives of methylene, 1-amino- demonstrate significant antifungal properties. For example, certain synthesized derivatives have minimum inhibitory concentration (MIC) values lower than established antifungal agents like ketoconazole.

- Antibacterial Properties : Studies indicate that methylene, 1-amino- derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this framework have shown MIC values ranging from 12.4 to 16.5 µM against various bacterial strains.

Organic Synthesis

In organic synthesis, methylene, 1-amino- serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various reactions such as oxidation and substitution allows chemists to modify its structure to create diverse compounds.

Case Studies

Several studies have explored the applications of methylene, 1-amino- and its derivatives:

Study on Antifungal Activity

- Objective : Evaluate the antifungal efficacy of synthesized derivatives.

- Findings : Derivatives exhibited MIC values lower than those of standard treatments, indicating strong antifungal potential. Structure–activity relationship (SAR) studies suggested that specific substituents significantly enhance antifungal activity.

Investigation of Antibacterial Properties

- Objective : Assess the antibacterial properties of synthesized compounds.

- Results : Certain derivatives showed promising activity against resistant strains of bacteria, with MIC values indicating effective inhibition. These findings support further exploration into the use of these compounds in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of methylene, 1-amino- involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

1-Amino-4-methylpyridine (C₆H₈N₂)

- Structure : Pyridine ring with -NH₂ at position 1 and -CH₃ at position 4.

- Properties : UV absorption at λmax 297 nm (ε 6.9 in MeOH) and high optical activity ([α]D²⁰ = +136°) .

- Applications : Used to modify oligomycin A, a macrolide antibiotic, enhancing its structural diversity for biological activity studies.

N-Methylethylenediamine (C₃H₁₀N₂)

- Structure : Aliphatic diamine (H₂N-CH₂-CH₂-NH-CH₃).

- Properties : Bifunctional reactivity due to primary and secondary amines; molecular weight 74.12 g/mol .

- Applications : Crosslinking agent in polymer chemistry and precursor for chelating ligands.

1-Amino-2-nitronaphthalene (C₁₀H₈N₂O₂)

- Structure: Naphthalene with -NH₂ at position 1 and -NO₂ at position 2.

- Properties : Electron-deficient aromatic system due to competing substituent effects .

- Applications : Intermediate in synthesizing dyes and fluorescent probes.

D-Proline, 1-amino- (C₅H₁₀N₂O₂)

Physicochemical and Functional Comparison

Reactivity and Substrate Specificity

- Enzyme Interactions: PBS3, a GH3 acyl-adenylating enzyme, exhibits strict specificity for glutamic acid over aspartic acid (differing by one methylene group), highlighting how minor structural changes affect enzyme-substrate recognition .

- Synthetic Flexibility: Compounds like 1-Methoxy-1-methylamino-2-nitroethylene () demonstrate dual reactivity from nitro and amino groups, enabling electrophilic additions and cyclization reactions .

Q & A

Q. What are the established synthetic routes for preparing 1-amino-methylene derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using methylene precursors (e.g., dihalogenated compounds) with ammonia or amine derivatives. For example, potassium tert-butoxide in THF at 293 K facilitates the formation of chiral 1-amino intermediates, as demonstrated in Diels-Alder precursor synthesis . Optimization requires monitoring reaction temperature, solvent polarity, and stoichiometry. Column chromatography (silica gel) and recrystallization (e.g., from toluene) are effective for purification . Yield improvements may involve inert atmospheres or catalytic additives.

Q. What analytical techniques are most reliable for characterizing 1-amino-methylene compounds, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, NMR can identify methylene protons (δ 2.5–4.0 ppm) and amine groups (δ 1.0–3.0 ppm), while NMR confirms sp-hybridized carbons . X-ray crystallography provides absolute stereochemistry, as shown in chiral 1-amino-1,3-butadienes (monoclinic P121 space group, Flack parameter 0.04(9)) . Mass spectrometry (MS) detects molecular ions and fragmentation patterns (e.g., loss of HSO in sulfonated derivatives) .

Q. How can researchers assess the stability and degradation pathways of 1-amino-methylene compounds under varying conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.

- pH-Dependent Stability : Monitor hydrolysis rates in buffered solutions using HPLC or UV-Vis spectroscopy.

- Light Sensitivity : Conduct accelerated aging under UV/visible light with periodic sampling .

Degradation products (e.g., oxidized amines) can be characterized via LC-MS/MS.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-amino-methylene groups in asymmetric catalysis or cycloaddition reactions?

- Methodological Answer : In Diels-Alder reactions, the conformation of 1-amino-methylene intermediates dictates facial selectivity. Computational modeling (DFT) predicts transition states, while X-ray crystallography validates stereoelectronic effects (e.g., antiperiplanar alignment of carbonyl and diene groups) . Experimentally, varying substituents (e.g., electron-withdrawing groups on the amine) alters reaction rates and enantioselectivity, measurable via chiral HPLC .

Q. What strategies resolve contradictions in reported spectroscopic data for 1-amino-methylene derivatives?

- Methodological Answer : Conflicting data may arise from:

- Solvent Effects : Compare NMR spectra in deuterated vs. non-deuterated solvents.

- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts (e.g., enamine-imine tautomers).

- Impurity Interference : Employ high-resolution MS (HRMS) to rule out isobaric contaminants .

Cross-validate findings with independent techniques (e.g., IR spectroscopy for functional groups).

Q. How can computational chemistry predict the physicochemical properties (e.g., pKa, solubility) of 1-amino-methylene compounds?

- Methodological Answer : Software like Schrödinger’s Jaguar or Gaussian calculates pKa values by analyzing electron density and solvation effects. For PROTACs with methylene linkers, inserting methylene groups lowers pKa by ~0.5 units per addition, validated via potentiometric titration . Solubility predictions use Hansen solubility parameters correlated with experimental LogP values (e.g., shake-flask method) .

Tables of Key Findings

Research Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.